molecular formula C13H16O B1329866 Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- CAS No. 48144-15-6

Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-

Cat. No. B1329866
CAS RN: 48144-15-6
M. Wt: 188.26 g/mol
InChI Key: LCKMFILTJDWOQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability .

Scientific Research Applications

  • Photochemical Electron-Transfer Reactions : 1,1-Diarylethylenes, including derivatives of Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-, have been studied for their photochemical electron-transfer reactions. These compounds undergo dimerization and nucleophilic addition when induced by photoexcited cyanoanthracenes. This process is significant in understanding the photochemical properties of such compounds (Mattes & Farid, 1986).

  • Synthesis and Structural Investigations : Research has also focused on the synthesis and X-ray structural investigation of compounds like 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene. These investigations provide insights into the structural properties and potential applications in polymer synthesis and material science (Lindeman et al., 1993).

  • Catalytic Applications : Certain derivatives have been used as catalysts in reactions like the acetalization of carbonyl compounds. This demonstrates their potential utility in facilitating various organic syntheses (Lee et al., 1996).

  • Phase Transfer Polymerization Reactions : Benzene derivatives like 1,4-bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene have been synthesized and studied for their phase transfer polymerization reactions, indicating their role in the development of new polymers (Pugh & Percec, 1990).

  • Electrochemical Properties : Understanding the electrochemical properties of dihydro-benzoxazine dimer derivatives, which are structurally related to Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-, is crucial for their application in various fields including material science and catalysis (Suetrong et al., 2021).

Safety And Hazards

This involves detailing the safety precautions that should be taken when handling the compound, its toxicity levels, and disposal methods .

properties

IUPAC Name

1-tert-butyl-4-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-5-10-14-12-8-6-11(7-9-12)13(2,3)4/h1,6-9H,10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKMFILTJDWOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197435
Record name Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-

CAS RN

48144-15-6
Record name Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048144156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Example 14 is repeated except that p-cresol is replaced by 4-t-butylphenol. The product, 4-t-butylphenyl propargyl ether, is isolated as a colorless liquid in 98% yield and characterized by pmr spectroscopy. The product is represented by the following formula: ##STR24##
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